6-Chloro-2,3-dihydro-1h-indole
Overview
Description
6-Chloro-2,3-dihydro-1h-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their biological activity and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 6-chloro-2,3-dihydro-1h-indole, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Preparation Methods
The synthesis of 6-Chloro-2,3-dihydro-1h-indole can be achieved through various methods. One common approach involves the reduction of 6-chloroindole. This can be done using catalytic hydrogenation or chemical reduction methods. For instance, the reduction of 6-chloroindole with hydrogen gas in the presence of a palladium catalyst can yield this compound .
Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
6-Chloro-2,3-dihydro-1h-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 6-chloroindole. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Further reduction can lead to the formation of 6-chloroindoline.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the chlorine atom with a methoxy group.
Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield 6-chloroindole-2,3-dione .
Scientific Research Applications
6-Chloro-2,3-dihydro-1h-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding. Its structural similarity to natural indoles makes it a valuable tool for investigating biological processes.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Chloro-2,3-dihydro-1h-indole can be compared with other indole derivatives, such as:
6-Chloroindole: Similar structure but lacks the reduced double bond, resulting in different chemical reactivity and biological activity.
2,3-Dihydro-1h-indole:
Indole: The parent compound, widely studied for its biological activity and synthetic versatility.
The uniqueness of this compound lies in the combination of the chlorine atom and the reduced indole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLNYVREDLDESE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293174 | |
Record name | 6-chloro-2,3-dihydro-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52537-00-5 | |
Record name | 52537-00-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-2,3-dihydro-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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